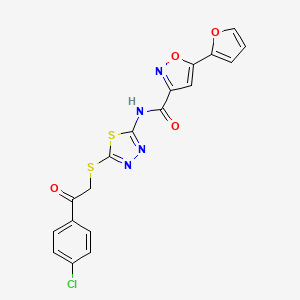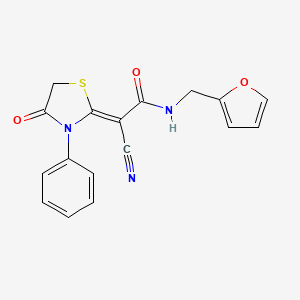
(Z)-2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-phenylthiazolidin-2-ylidene)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(Z)-2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-phenylthiazolidin-2-ylidene)acetamide” is a chemical compound that has been studied for its potential anticancer activity . It is a derivative of 2- (4-Oxo-3-arylthiazolidin-2-ylidene)acetamide .
Synthesis Analysis
This compound is synthesized by the reaction of 2-cyano-N-furan-2-ylmethyl-3-sulfanyl-3-arylaminoacrylamides with chloroacetic acid, ethyl 3-aryl-2-bromopropanates, and acetylenedicarboxylic acid esters . It can also react with pyridinecarbaldehydes and 5-arylfurfural to form the corresponding 5-heterylidene derivatives .Molecular Structure Analysis
The molecular formula of this compound is C17H13N3O3S, and it has a molecular weight of 339.37.Chemical Reactions Analysis
As mentioned in the synthesis analysis, this compound can react with pyridinecarbaldehydes and 5-arylfurfural to form the corresponding 5-heterylidene derivatives .Wissenschaftliche Forschungsanwendungen
Synthesis and Anticancer Activity
Research has shown that derivatives of 2-(4-Oxo-3-arylthiazolidin-2-ylidene)acetamide, which include "(Z)-2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-phenylthiazolidin-2-ylidene)acetamide," have been synthesized and tested for their anticancer properties. These compounds exhibited potent and selective cytotoxic effects against various leukemia cell lines, demonstrating their potential as anticancer agents (Horishny et al., 2021). Another study focused on the synthesis of similar derivatives, emphasizing their antitumor activity and identifying specific compounds with selective inhibition against certain cancer cell lines (Kryshchyshyn-Dylevych, 2020).
Antiviral and Anti-inflammatory Properties
Some derivatives have also been shown to exhibit moderate antiviral activity, further underscoring the versatility of these compounds in therapeutic applications. The unique structural features of these molecules contribute to their biological activities, presenting a promising avenue for developing new antiviral agents (Kaminskyy et al., 2014). Moreover, there has been research on the anti-inflammatory properties of thiazolidinone derivatives, suggesting potential applications in the treatment of inflammation-related conditions (Nikalje et al., 2015).
Structural and Synthetic Studies
The synthesis and structural analysis of these compounds have been crucial in understanding their chemical behavior and potential as bioactive molecules. Studies have described the synthesis of thiazolidinone derivatives, including detailed structural characterization and exploration of their biological activities, providing insights into the design of more effective therapeutic agents (Mabkhot et al., 2019).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2Z)-2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S/c18-9-14(16(22)19-10-13-7-4-8-23-13)17-20(15(21)11-24-17)12-5-2-1-3-6-12/h1-8H,10-11H2,(H,19,22)/b17-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CECZDCNMSFFCIE-VKAVYKQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=C(C#N)C(=O)NCC2=CC=CO2)S1)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)N(/C(=C(\C#N)/C(=O)NCC2=CC=CO2)/S1)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(3,5-Dihydro-2H-1,4-benzoxazepin-4-yl)-3-oxopropyl]but-2-ynamide](/img/structure/B2612123.png)
![7-(2-chlorobenzyl)-8-{[2-(diethylamino)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2612124.png)


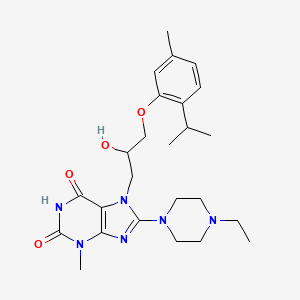
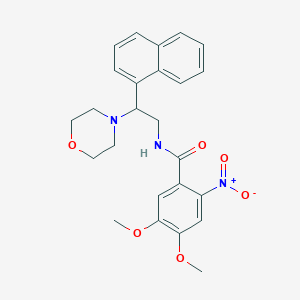
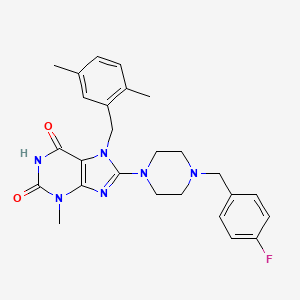
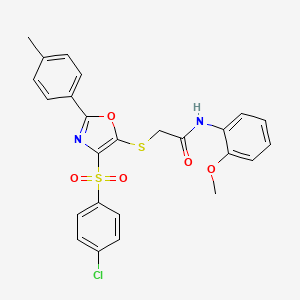
![Benzo[d][1,3]dioxol-5-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2612137.png)
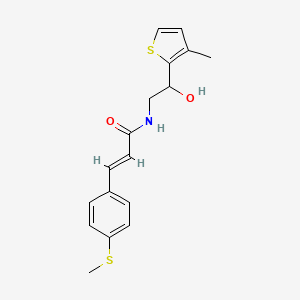

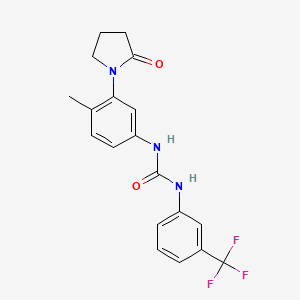
![1-(2-hydroxyethyl)-6-((2-methoxyethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2612143.png)
